REACTION_CXSMILES
|
OC1C=CC(C2OCCN=2)=CC=1.[Cl:13][C:14]1[S:15][C:16]([C:19](=O)[CH2:20][CH2:21][CH2:22][CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([C:31]3[O:32][CH2:33][CH2:34][N:35]=3)=[CH:27][CH:26]=2)=[CH:17][CH:18]=1>>[Cl:13][C:14]1[S:15][C:16]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][C:25]2[CH:30]=[CH:29][C:28]([C:31]3[O:32][CH2:33][CH2:34][N:35]=3)=[CH:27][CH:26]=2)=[CH:17][CH:18]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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OC1=CC=C(C=C1)C=1OCCN1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C(CCCCOC1=CC=C(C=C1)C=1OCCN1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give
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Type
|
CUSTOM
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Details
|
9 (0.81 g; 52%) (after crystallization via cycloexane)
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Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=CC1)CCCCCOC1=CC=C(C=C1)C=1OCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |